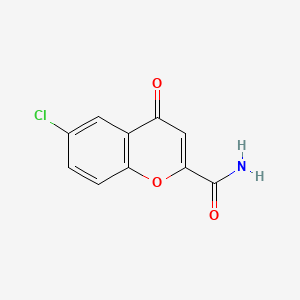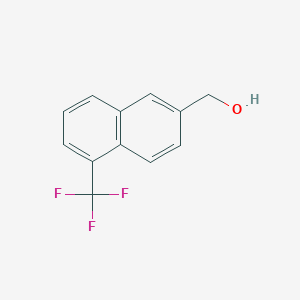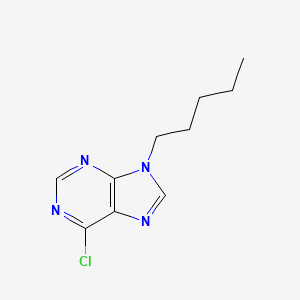
6-Chloro-9-pentyl-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-pentyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-pentyl-9H-purine typically involves the alkylation of 6-chloropurine with a pentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-pentyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or dimethylformamide (DMF) under mild heating conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-9-pentylpurine derivative, while substitution with a thiol would produce a 6-thio-9-pentylpurine derivative .
Aplicaciones Científicas De Investigación
6-Chloro-9-pentyl-9H-purine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-pentyl-9H-purine involves its interaction with specific molecular targets, such as purine receptors and enzymes involved in nucleotide metabolism. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by interfering with key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: A closely related compound with a chlorine atom at the 6-position but lacking the pentyl group.
9-Alkylpurines: A class of compounds with alkyl groups at the 9-position, similar to 6-Chloro-9-pentyl-9H-purine.
Uniqueness
This compound is unique due to the combination of the chlorine atom at the 6-position and the pentyl group at the 9-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6627-31-2 |
|---|---|
Fórmula molecular |
C10H13ClN4 |
Peso molecular |
224.69 g/mol |
Nombre IUPAC |
6-chloro-9-pentylpurine |
InChI |
InChI=1S/C10H13ClN4/c1-2-3-4-5-15-7-14-8-9(11)12-6-13-10(8)15/h6-7H,2-5H2,1H3 |
Clave InChI |
YNNXLQWGDZEFAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=NC2=C1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
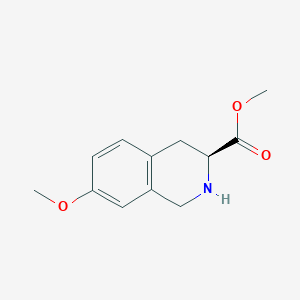

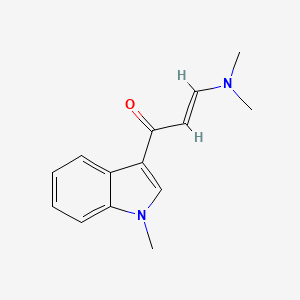



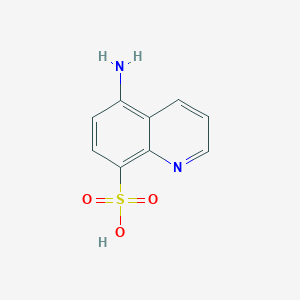
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)
